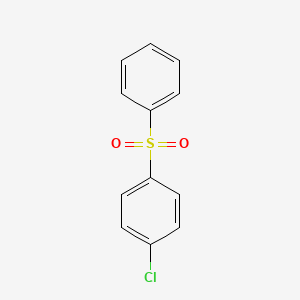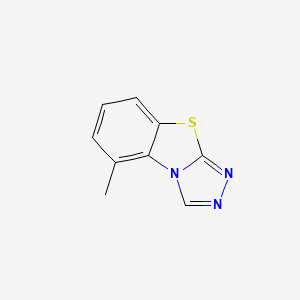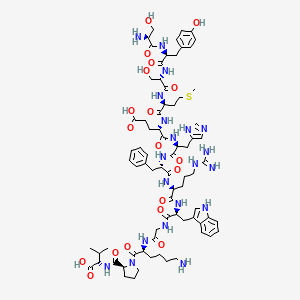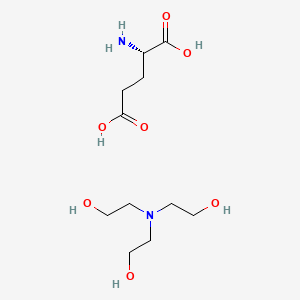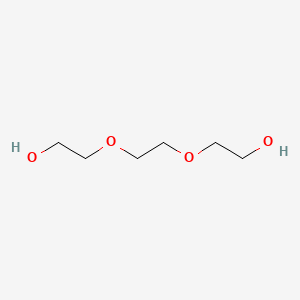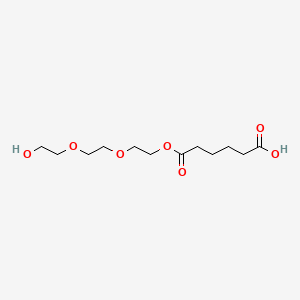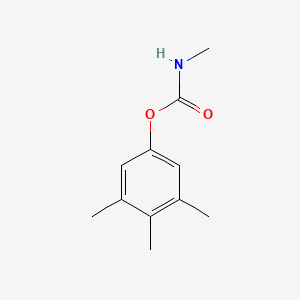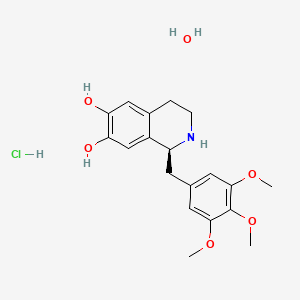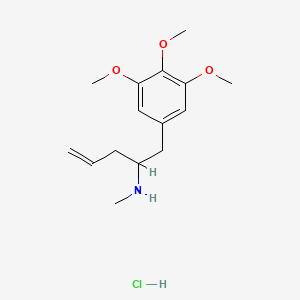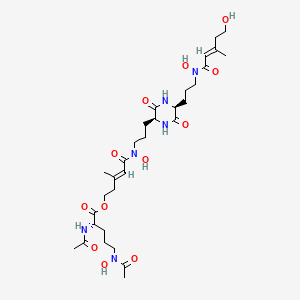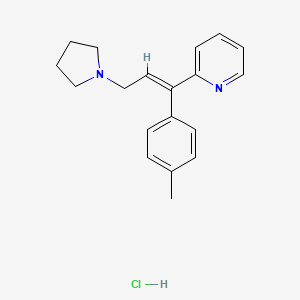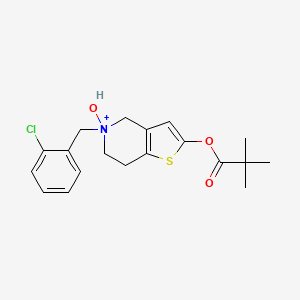
Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of SR-26831 involves several steps, starting with the preparation of the core tetrahydrothieno(3,2-c)pyridine structure. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-chloro-benzyl group: This step typically involves a substitution reaction where the benzyl group is introduced.
Addition of the terbutyloxycarbonyl group: This is usually achieved through a protection reaction to ensure the stability of the compound during subsequent steps.
Oxidation to form the N-oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide.
Industrial production methods for SR-26831 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SR-26831 undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide is a key step in its synthesis.
Substitution: Introduction of the 2-chloro-benzyl group is achieved through a substitution reaction.
Protection and Deprotection: The terbutyloxycarbonyl group is added as a protecting group and can be removed under specific conditions.
Common reagents used in these reactions include oxidizing agents for the N-oxide formation, and appropriate nucleophiles and electrophiles for the substitution reactions. The major products formed from these reactions are the intermediate compounds leading to the final SR-26831 structure.
Scientific Research Applications
SR-26831 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used as a model compound for studying elastase inhibition and related biochemical pathways.
Biology: Helps in understanding the role of elastase in various biological processes, including inflammation and tissue remodeling.
Industry: Could be used in the development of new drugs targeting elastase-related conditions.
Mechanism of Action
SR-26831 exerts its effects by acting as a noncompetitive, irreversible inhibitor of human leukocyte elastase. It binds to the enzyme and prevents it from degrading elastin and collagens, which are crucial components of the extracellular matrix . This inhibition helps in reducing tissue damage and inflammation associated with excessive elastase activity .
Comparison with Similar Compounds
SR-26831 is unique in its high selectivity and potency as an elastase inhibitor. Similar compounds include:
Alpha-1-antitrypsin: A naturally occurring inhibitor of elastase, but SR-26831 is 3- to 20-fold more active.
Other synthetic elastase inhibitors: While there are other synthetic inhibitors, SR-26831 stands out due to its specific structure and irreversible inhibition mechanism.
Properties
| 139995-67-8 | |
Molecular Formula |
C19H23ClNO3S+ |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
[5-[(2-chlorophenyl)methyl]-5-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H23ClNO3S/c1-19(2,3)18(22)24-17-10-14-12-21(23,9-8-16(14)25-17)11-13-6-4-5-7-15(13)20/h4-7,10,23H,8-9,11-12H2,1-3H3/q+1 |
InChI Key |
AZEZNHVYMHQRRH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
((5-(2-chlorobenzyl-2-tert-butyloxycarbonyl))-4,5,6,7-tetrahydrothieno(3,2-c)pyridine)-N-oxide SR 26831 SR-26831 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


